REACTION_CXSMILES
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[I:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][N:3]=1.Cl.CN(C)[CH2:14][CH2:15]CN=C=NCC.C(O)C>ClCCl.CN(C)C1C=CN=CC=1>[I:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([O:8][CH2:14][CH3:15])=[O:7])=[CH:4][N:3]=1 |f:1.2|
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Name
|
|
Quantity
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23.38 g
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Type
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reactant
|
Smiles
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IC1=NC=C(C(=O)O)C=C1
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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ClCCl
|
Name
|
|
Quantity
|
19.86 g
|
Type
|
reactant
|
Smiles
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Cl.CN(CCCN=C=NCC)C
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
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ClCCl
|
Name
|
|
Quantity
|
15.8 mL
|
Type
|
reactant
|
Smiles
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C(C)O
|
Name
|
|
Quantity
|
1.15 g
|
Type
|
catalyst
|
Smiles
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CN(C1=CC=NC=C1)C
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Control Type
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UNSPECIFIED
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Setpoint
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50 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
|
Type
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CONCENTRATION
|
Details
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concentrated in vacuo
|
Type
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CUSTOM
|
Details
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partitioned between 200 ml of water and 250 ml of ethyl ether
|
Type
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CUSTOM
|
Details
|
the layers were separated
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Type
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WASH
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Details
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The aqueous phase was washed with 2×150 ml-portions of ethyl ether
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Type
|
WASH
|
Details
|
washed once with 75 ml of brine solution
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
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CONCENTRATION
|
Details
|
concentrated in vacuo to a yellow solid
|
Type
|
CUSTOM
|
Details
|
Purification by flash chromatography (silica, 10% ethyl acetate in hexane)
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Name
|
|
Type
|
product
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Smiles
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IC1=NC=C(C(=O)OCC)C=C1
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |